

4-Iodobutanal: A Bifunctional Building Block for Chemical Synthesis and Drug Discovery

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An In-depth Technical Guide on the Chemical Properties and Stability of **4-lodobutanal** for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-lodobutanal, a member of the haloaldehyde class of organic compounds, is a versatile bifunctional molecule of significant interest in synthetic chemistry. Its structure, featuring a reactive aldehyde group and a terminal iodine atom, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and radiolabeled compounds. This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of **4-iodobutanal**, with a focus on its applications in research and drug development.

Chemical and Physical Properties

4-lodobutanal is characterized by the presence of both an electrophilic carbonyl carbon in the aldehyde functional group and a carbon atom susceptible to nucleophilic attack at the carboniodine bond. This dual reactivity is central to its synthetic utility. While experimentally determined physical properties are not widely reported, calculated values provide an estimation of its characteristics.

Table 1: Physicochemical Properties of 4-lodobutanal



| Property | Value | Source |
|----------------------------|----------------------------------|--------|
| CAS Number | 77406-93-0 | [1] |
| Molecular Formula | C ₄ H ₇ IO | [1] |
| Molecular Weight | 198.00 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point (calculated) | 194.372 °C at 760 mmHg | [1] |
| Density (calculated) | 1.789 g/cm ³ | [1] |
| Solubility | Soluble in organic solvents. | [1] |

Stability and Handling Stability

Aldehydes, in general, are more reactive and less stable than ketones due to steric and electronic factors. The presence of an electron-withdrawing iodine atom in **4-iodobutanal** can further influence its stability. While specific stability studies on **4-iodobutanal** are not readily available in the reviewed literature, general principles for handling reactive aldehydes should be followed. It is anticipated that **4-iodobutanal** may be susceptible to oxidation, polymerization, and degradation under certain conditions.

For rigorous stability assessment, accelerated stability studies are recommended. These studies would involve exposing the compound to elevated temperatures and humidity to model degradation kinetics and identify decomposition byproducts, which could be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS).

Handling and Storage

Given its reactivity, **4-iodobutanal** should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Reactivity and Synthetic Applications



The bifunctional nature of **4-iodobutanal** allows for a diverse range of chemical transformations, which can be broadly categorized into reactions at the aldehyde group and reactions at the carbon-iodine bond.

Reactions at the Aldehyde Group

The aldehyde functionality in **4-iodobutanal** is a key site for nucleophilic addition and other characteristic aldehyde reactions.

- Chemoselective Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 4-iodobutanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]
- Chemoselective Oxidation: Oxidation of the aldehyde group leads to the formation of 4-iodobutyric acid. Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be employed for this purpose.[1]
- Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is the most reactive among halobutanal series due to its lower bond enthalpy, making the iodine atom an excellent leaving group.[1]

- Nucleophilic Substitution: **4-lodobutanal** readily undergoes S_n2 reactions where the iodide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position. Examples include:
 - Hydroxide ions (OH⁻): Formation of 4-hydroxybutanal.[1]
 - Cyanide ions (CN⁻): Carbon chain extension to produce 5-oxopentanenitrile.[1]
 - Ammonia (NH₃): Synthesis of 4-aminobutanal.[1]
 - Thiols (RSH): Formation of thioethers.[1]

The general scheme for these S_n2 reactions is: R-I + Nu⁻ \rightarrow R-Nu + I⁻



The reactivity order for haloalkanes in nucleophilic substitution is I > Br > Cl > F.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and handling of **4-iodobutanal** are not extensively documented in the readily available literature. However, a general synthetic approach has been described.

Synthesis of 4-lodobutanal

One reported method for the synthesis of **4-iodobutanal** involves the oxidative ring cleavage of cyclobutanol derivatives. For instance, the reaction of cyclobutanol with bis-(pyridine)iodonium(I) tetrafluoroborate under visible light irradiation has been reported to yield y-iodobutanal.[1]

A common method for the preparation of aldehydes is the oxidation of primary alcohols. Therefore, a plausible, though not explicitly detailed, synthesis of **4-iodobutanal** would involve the oxidation of 4-iodobutanol. The Swern oxidation is a mild and efficient method for this transformation.

Conceptual Workflow for Swern Oxidation of 4-lodobutanol:

Caption: Conceptual workflow for the synthesis of **4-iodobutanal** via Swern oxidation of 4-iodobutanol.

Potential Biological Significance and Signaling Pathways

While **4-iodobutanal** is a valuable synthetic intermediate, its direct involvement in specific biological signaling pathways is not documented in the reviewed scientific literature. However, its chemical nature as a reactive electrophilic aldehyde suggests potential for interaction with biological nucleophiles such as proteins and nucleic acids.

Aliphatic aldehydes are known to be reactive electrophilic species that can form covalent adducts with cellular macromolecules, leading to cellular stress and toxicity.[2] For instance, the well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE), is a signaling molecule that can modulate various cellular processes through its adduction to proteins.[2]



Given the structural similarities and the presence of a reactive aldehyde group, it is plausible that **4-iodobutanal** could act as an electrophilic probe to react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) on proteins. Such interactions could potentially modulate protein function and influence cellular signaling. However, at present, this remains a hypothesis, and further research, such as proteomics studies, would be required to identify potential protein targets of **4-iodobutanal** and elucidate any subsequent effects on cellular pathways.

The following diagram illustrates a hypothetical workflow for identifying protein targets of **4-iodobutanal** using a chemical proteomics approach.

Caption: Hypothetical workflow for identifying protein targets of **4-iodobutanal**.

Conclusion

4-lodobutanal is a highly versatile and reactive bifunctional molecule with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations at both the aldehyde and the carbon-iodine centers makes it a valuable building block for the construction of complex molecular architectures. While its direct role in biological signaling pathways has not been established, its electrophilic nature suggests a potential for interaction with cellular macromolecules, warranting further investigation. For researchers and drug development professionals, 4-iodobutanal represents a promising tool for the synthesis of novel compounds and potentially as a probe to explore biological systems. Further experimental characterization of its physical properties and detailed optimization of its synthetic protocols will undoubtedly expand its applications in the future.

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